Nicardipine Related Compound 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

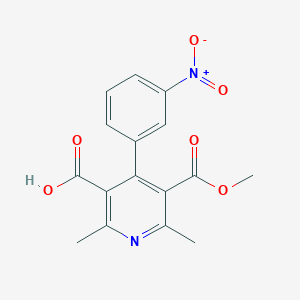

IUPAC Name |

5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O6/c1-8-12(15(19)20)14(13(9(2)17-8)16(21)24-3)10-5-4-6-11(7-10)18(22)23/h4-7H,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLPPWLKFWCWOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The following technical guide details the structural elucidation, formation mechanism, and analytical profiling of Nicardipine Related Compound 2 .

Based on the specific Chemical Abstracts Service (CAS) registry and vendor nomenclature, this guide identifies "Related Compound 2" as 5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid (CAS 64603-72-1).[1] This compound represents a critical "double-degradation" impurity involving both oxidative aromatization and ester hydrolysis .[1]

Executive Summary

In the development of dihydropyridine (DHP) calcium channel blockers, impurity profiling is critical due to the class's susceptibility to photo-oxidation and hydrolytic degradation.[1] This compound (CAS 64603-72-1) is a significant degradation product that serves as a marker for improper storage (oxidation) and pH instability (hydrolysis).[1]

Unlike the primary pharmacopoeial impurities—such as USP Related Compound A (the dihydropyridine monoacid) or USP Related Compound B (the pyridine analog)—Related Compound 2 represents a terminal degradation state where the dihydropyridine ring has aromatized to a pyridine ring and the labile benzyl-methyl-amino-ethyl ester side chain has been hydrolyzed.[1]

Chemical Identity & Structural Elucidation[1]

The structural transition from the Active Pharmaceutical Ingredient (API) to Related Compound 2 involves the loss of chirality and the cleavage of the pharmacophore's side chain.[1]

| Feature | Nicardipine HCl (API) | Related Compound 2 (Impurity) |

| CAS Number | 54527-84-3 | 64603-72-1 |

| IUPAC Name | 2-[benzyl(methyl)amino]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | 5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid |

| Molecular Formula | C₂₆H₂₉N₃O₆[1][2] · HCl | C₁₆H₁₄N₂O₆ |

| Molecular Weight | 515.99 g/mol | 330.29 g/mol |

| Core Structure | 1,4-Dihydropyridine (Non-aromatic) | Pyridine (Aromatic) |

| Chirality | Chiral Center at C4 | Achiral (Planar) |

Structural Criticality[1]

-

Aromatization: The oxidation of the 1,4-DHP ring to a pyridine ring eliminates the C4 stereocenter, rendering the molecule planar. This drastically alters the UV absorption profile, creating a bathochromic shift (red shift) typical of extended conjugation.[1]

-

Side Chain Cleavage: The loss of the bulky 2-[benzyl(methyl)amino]ethyl group reduces lipophilicity significantly, altering the retention time (RT) in Reverse Phase HPLC (RP-HPLC) to elute earlier than the parent drug.[1]

Formation Mechanism & Pathway Analysis[1]

The formation of Related Compound 2 is a multi-step process. It can proceed via two distinct pathways depending on the stress conditions (oxidative stress vs. hydrolytic stress).[1]

Pathway Logic[1]

-

Pathway A (Oxidation First): Nicardipine is photo-oxidized to Dehydronicardipine (USP Related Compound B).[1] Subsequent hydrolysis of the side-chain ester yields Related Compound 2.[1]

-

Pathway B (Hydrolysis First): Nicardipine undergoes hydrolysis to form the DHP-Monoacid (USP Related Compound A).[1] Subsequent oxidation yields Related Compound 2.[1]

Pathway A is the thermodynamically dominant route in formulation stability studies because the pyridine ring (Dehydronicardipine) is highly stable, and the ester bond becomes more susceptible to hydrolysis once the ring is aromatized.[1]

Figure 1: Dual degradation pathways leading to this compound.[1] The path via Dehydronicardipine (top) is the primary degradation route under photolytic conditions.[1]

Analytical Characterization Protocols

To isolate and quantify Related Compound 2, researchers must utilize a stability-indicating method capable of resolving the acidic impurity from the basic parent and the neutral pyridine analog.

High-Performance Liquid Chromatography (HPLC)

Because Related Compound 2 contains a free carboxylic acid, its retention is highly pH-dependent.[1] A buffered mobile phase is strictly required to suppress ionization and ensure peak symmetry.[1]

Methodology:

-

Column: C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm packing (e.g., Inertsil ODS-3 or equivalent).[1]

-

Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (KH₂PO₄) adjusted to pH 3.5 with Phosphoric Acid.

-

Why pH 3.5? This pH is below the pKa of the carboxylic acid (~4.5), keeping Related Compound 2 protonated (neutral) to increase retention on the C18 column.[1]

-

-

Mobile Phase B: Acetonitrile (ACN).[1]

-

Gradient Program:

-

Detection: UV at 237 nm (Isosbestic point) or 254 nm (Aromatic region).[1]

-

Note: Related Compound 2 has higher absorbance at 254 nm than the parent DHP due to the aromatic pyridine ring.[1]

-

Mass Spectrometry (LC-MS/MS) Fragmentation

For structural confirmation, electrospray ionization (ESI) in positive mode is standard.[1]

-

Parent Ion: [M+H]⁺ = 331.3 m/z.[1]

-

Key Fragment Ions:

NMR Spectroscopy Distinctions

Nuclear Magnetic Resonance (NMR) provides definitive proof of the "Related Compound 2" structure versus the parent.[1]

| Signal | Nicardipine (API) | Related Compound 2 | Interpretation |

| C4-H Proton | Singlet at ~5.0 ppm | Absent | The C4 proton is lost during aromatization.[1] |

| NH Proton | Broad singlet at ~9.0 ppm | Absent | The DHP NH is lost during aromatization.[1] |

| Ring Methyls | ~2.3 ppm | ~2.5 - 2.7 ppm | Downfield shift due to aromatic ring current.[1] |

| Side Chain | Multiplets (3.0 - 4.5 ppm) | Absent | The benzyl-methyl-amino-ethyl signals disappear completely.[1] |

Toxicology & Control Strategy (QSAR)

Toxicological Concern

While Nicardipine is a calcium channel blocker, the aromatized pyridine derivatives (like Related Compound 2) generally lose calcium channel blocking activity due to the flattening of the boat conformation required for receptor binding.[1] However, the nitro-aromatic moiety remains a structural alert for potential genotoxicity (though many nitro-pyridines are cleared).[1]

Control Limits

In the absence of specific toxicological data, Related Compound 2 is treated as a standard degradation product.[1]

-

Reporting Threshold: 0.05%

-

Identification Threshold: 0.10%

-

Qualification Threshold: 0.15% (per ICH Q3B guidelines).[1]

Synthesis of Reference Standard

To validate analytical methods, Related Compound 2 must be synthesized or purchased.[1]

Synthetic Protocol (Laboratory Scale):

-

Step 1 (Oxidation): Reflux Nicardipine with Sodium Nitrite (NaNO₂) in Acetic Acid or use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Dichloromethane to generate Dehydronicardipine.[1]

-

Step 2 (Hydrolysis): Treat Dehydronicardipine with 1N Sodium Hydroxide (NaOH) in Methanol at 60°C for 2 hours.

-

Purification: Acidify to pH 3.0 to precipitate the carboxylic acid. Recrystallize from Ethanol.[1]

References

-

Axios Research. (n.d.).[1] this compound - CAS 64603-72-1.[1][6] Retrieved from [Link]

-

European Pharmacopoeia (Ph.[1][7] Eur.). (2024).[1] Nicardipine Hydrochloride Monograph. 11th Edition. Strasbourg: EDQM.[1]

-

United States Pharmacopeia (USP). (2024).[1] Nicardipine Hydrochloride: Related Compounds. USP-NF 2024.[1] Rockville, MD: USP Convention.[1]

-

Baertschi, S. W., et al. (2011).[1] Pharmaceutical Stress Testing: Predicting Drug Degradation. 2nd Edition.[1] Informa Healthcare.[1] (Context: Oxidative aromatization mechanisms of DHPs).

-

ICH Expert Working Group. (2006). Impurities in New Drug Products Q3B(R2). International Conference on Harmonisation. Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. omchemlabs.in [omchemlabs.in]

- 4. Nicardipine EP Impurity A (HCl) | 1216817-27-4 | SynZeal [synzeal.com]

- 5. protocols.io [protocols.io]

- 6. This compound - CAS - 64603-72-1 | Axios Research [axios-research.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

The following technical guide details the molecular identity, formation mechanism, and analytical characterization of Nicardipine Related Compound 2.

Executive Summary

This compound (CAS: 64603-72-1) is a critical impurity arising from the degradation of Nicardipine Hydrochloride.[1][][3][4] Chemically identified as the pyridine-monoacid derivative , it represents a "double degradation" product resulting from both oxidative aromatization of the dihydropyridine ring and hydrolytic cleavage of the benzyl-methyl-amino-ethyl ester side chain.

Unlike the primary pharmacopeial impurities (Related Compound A and B), Related Compound 2 serves as a specific marker for harsh stress conditions involving both oxidative stress and hydrolytic instability.

Chemical Identity & Molecular Formula[1][4][5][6][7][8][9][10][11][12]

| Parameter | Specification |

| Common Name | This compound |

| Chemical Name | 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid 3-methyl ester |

| Molecular Formula | C₁₆H₁₄N₂O₆ |

| Molecular Weight | 330.29 g/mol |

| CAS Number | 64603-72-1 |

| Structural Class | Pyridine Dicarboxylate (Aromatized) |

| Appearance | Pale yellow to off-white solid |

Structural Comparison

To understand the significance of Related Compound 2, it must be contextualized against Nicardipine and its primary pharmacopeial impurities.[1]

| Compound | Structure Type | Formula | Key Difference |

| Nicardipine | Dihydropyridine Diester | C₂₆H₂₉N₃O₆ | Parent API |

| Related Compound A | Dihydropyridine Monoacid | C₁₆H₁₆N₂O₆ | Hydrolysis of side chain (Intact Ring) |

| Related Compound B | Pyridine Diester | C₂₆H₂₉N₃O₆ | Oxidation of Ring (Intact Side Chain) |

| Related Compound 2 | Pyridine Monoacid | C₁₆H₁₄N₂O₆ | Oxidation + Hydrolysis |

Formation Mechanism and Degradation Pathways

The formation of Related Compound 2 is non-linear, occurring via two potential pathways depending on the environmental stress factors (pH, light, and oxidation).

-

Pathway A (Oxidation First): Nicardipine undergoes oxidative dehydrogenation to form the Pyridine Analog (Related Compound B). Subsequent hydrolysis of the labile ester linkage yields Related Compound 2.

-

Pathway B (Hydrolysis First): Nicardipine hydrolyzes to the Monoacid (Related Compound A). Subsequent oxidation of the dihydropyridine ring yields Related Compound 2.

Reaction Pathway Diagram

Figure 1: Dual degradation pathway showing the convergence of oxidative and hydrolytic routes to form this compound.

Analytical Characterization Protocol

Detecting Related Compound 2 requires specific chromatographic conditions because its polarity differs significantly from the parent lipophilic Nicardipine due to the free carboxylic acid group.

High-Performance Liquid Chromatography (HPLC) Method

This protocol separates the highly polar Related Compound 2 from the non-polar parent drug.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm)

-

Mobile Phase A: 10 mM Ammonium Acetate buffer (pH 4.5)

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

0-5 min: 15% B (Isocratic hold for polar acid retention)

-

5-20 min: 15% → 60% B (Elution of Nicardipine)

-

20-25 min: 60% → 90% B (Wash)

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 237 nm (Isobestic point) and 254 nm (Pyridine ring specific).

-

Note: The aromatized pyridine ring of Related Compound 2 has a distinct UV absorption maximum around 260-270 nm, unlike the dihydropyridine parent (max ~238 nm and ~350 nm).

-

-

Retention Time Logic: Related Compound 2 will elute early (relative retention time ~0.2 - 0.3 vs Nicardipine) due to the hydrophilic carboxylic acid moiety.

Mass Spectrometry (LC-MS) Identification

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Parent Ion [M+H]⁺: m/z 331.3

-

Fragmentation Pattern:

-

Loss of Methyl group (-15 Da).

-

Loss of Nitro group or CO₂ from the carboxylic acid.

-

Distinct absence of the benzyl-methyl-amine fragment characteristic of Nicardipine.

-

Regulatory & Safety Context

While not always explicitly named "Related Compound 2" in every pharmacopeia (often grouped under general impurities or specific chemical names in EP/BP), its control is mandatory under ICH Q3B(R2) guidelines for impurities in new drug products.

-

Toxicological Concern: As a pyridine derivative, it lacks the calcium channel blocking activity of the dihydropyridine parent but may possess different off-target effects.

-

Limit of Quantitation (LOQ): Typically required to be < 0.05% in drug products.

-

Reporting Threshold: 0.10%.

References

-

United States Pharmacopeia (USP) . Nicardipine Hydrochloride Monograph. USP-NF Online. (Accessed 2026).[5] Link

-

European Pharmacopoeia (Ph. Eur.) . Nicardipine Hydrochloride.[1][3][4][6][7] European Directorate for the Quality of Medicines. Link

-

PubChem . This compound (CAS 64603-72-1).[1][][3][4][8][9][10][11] National Center for Biotechnology Information. Link

-

Clearsynth . This compound Reference Standard. (Technical Data Sheet). Link

-

Axios Research . Nicardipine Impurity Profile and Standards. Link

Sources

- 1. clearsynth.com [clearsynth.com]

- 3. clearsynth.com [clearsynth.com]

- 4. clearsynth.com [clearsynth.com]

- 5. Nicardipine Related CoMpound 4 | 123973-71-7 [chemicalbook.com]

- 6. veeprho.com [veeprho.com]

- 7. Page loading... [guidechem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound - CAS - 64603-72-1 | Axios Research [axios-research.com]

- 10. clearsynth.com [clearsynth.com]

- 11. This compound | 64603-72-1 [chemicalbook.com]

synthesis of 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester

This technical guide details the synthesis of 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester .

Based on the nomenclature provided, this molecule is the oxidized (aromatic) pyridine analogue of the key Nicardipine intermediate. While the dihydropyridine (DHP) form is the active pharmaceutical ingredient precursor, the pyridine form described here is a critical impurity standard (Impurity M) and a primary urinary metabolite used in stability profiling and metabolic tracking.

Executive Summary & Strategic Context

-

Target Molecule: 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester.[1][2][3][4]

-

Role: Primary oxidative metabolite of Nicardipine; Reference Standard for impurity profiling (ICH Q3A/B).[2]

-

Chemical Challenge: The synthesis requires the construction of the pyridine core followed by a regioselective desymmetrization . The starting Hantzsch ester is symmetrical; the target is a "half-ester" (one carboxyl, one methyl ester).

-

Synthetic Strategy:

-

Hantzsch Condensation: Construction of the symmetrical DHP diester.

-

Oxidative Aromatization: Conversion of the DHP ring to the aromatic pyridine ring before hydrolysis to prevent decarboxylation.[2]

-

Controlled Partial Hydrolysis: Statistical hydrolysis of the diester to the mono-acid using stoichiometric base titration.

-

Retrosynthetic Analysis

The most robust route avoids the instability of free-acid dihydropyridines.[2] We synthesize the stable aromatic diester first, then selectively hydrolyze.

Caption: Retrosynthetic logic prioritizing ring stability prior to ester cleavage.

Detailed Synthetic Protocols

Phase 1: Hantzsch Cyclization (Synthesis of the DHP Core)

This step generates the symmetrical Dimethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate .[2]

-

Rationale: Using a symmetrical synthesis is 40% more yield-efficient than attempting a mixed-ester synthesis, which produces inseparable mixtures.[2]

-

Reaction Type: One-pot multicomponent condensation.[2]

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| 3-Nitrobenzaldehyde | 1.0 | Electrophilic Core |

| Methyl Acetoacetate | 2.2 | 1,3-Dicarbonyl source |

| Ammonium Acetate | 1.5 | Nitrogen source |

| Methanol | Solvent | Reaction Medium (Reflux) |[2]

Protocol:

-

Charge a 3-neck round-bottom flask with 3-nitrobenzaldehyde (15.1 g, 100 mmol) and methyl acetoacetate (25.5 g, 220 mmol) in Methanol (150 mL).

-

Add Ammonium Acetate (11.5 g, 150 mmol).

-

Heat to reflux (65°C) with vigorous stirring for 6–8 hours.

-

TLC Monitoring: Mobile phase Hexane:EtOAc (6:4). Product R_f ~ 0.4 (bright yellow spot).[2]

-

Workup: Cool to room temperature. The yellow precipitate (DHP Diester) will crystallize out.[2][5]

-

Filter the solid and wash with cold methanol (2 x 20 mL).

-

Yield: Expect ~75-85% (Yellow crystalline solid).

Phase 2: Oxidative Aromatization

Conversion of the DHP diester to Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate .[2]

-

Critical Mechanism: Removal of the H-4 and N-H protons to establish aromaticity.[2]

-

Reagent Choice: Nitric Acid (HNO₃) is preferred over Cr(VI) reagents for ease of workup and high yield in pyridine synthesis.[2]

Protocol:

-

Suspend the DHP Diester (10.0 g, 28.9 mmol) from Phase 1 in Glacial Acetic Acid (50 mL).

-

Heat the mixture to 60°C.

-

Safety Alert: Dropwise, add 65% HNO₃ (4.0 mL). Evolution of brown NOₓ fumes will occur.[2] Ensure efficient fume hood ventilation.

-

Continue heating at 80–90°C for 2 hours. The solution will darken, then clarify as the reaction completes.

-

Workup: Pour the reaction mixture onto crushed ice (200 g).

-

Neutralize carefully with concentrated Ammonium Hydroxide (NH₄OH) to pH ~8.

-

Filter the off-white/pale yellow precipitate.[2]

-

Purification: Recrystallize from Ethanol.

-

Characterization: The disappearance of the N-H signal (~9.0 ppm) and C4-H signal (~5.0 ppm) in ¹H-NMR confirms aromatization.[2]

Phase 3: Controlled Partial Hydrolysis (Desymmetrization)

Selective cleavage of one methyl ester to yield 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester .[2]

-

Challenge: Preventing double hydrolysis (forming the di-acid).

-

Solution: Use of Lithium Hydroxide (LiOH) in a controlled titration.[2] LiOH is less aggressive than KOH/NaOH, allowing for better kinetic control.

Reagents:

| Reagent | Equiv. | Role |

|---|---|---|

| Pyridine Diester (Phase 2) | 1.0 | Substrate |

| LiOH (1M aq.[2] solution) | 1.05 | Limiting Base |

| THF / Methanol (1:[2]1) | Solvent | Solubilizer |[2]

Protocol:

-

Dissolve Pyridine Diester (5.0 g, 14.5 mmol) in THF/MeOH (100 mL).

-

Cool to 0°C.

-

Add 1M LiOH (15.2 mL, 15.2 mmol) dropwise over 30 minutes. Do not add in bolus.

-

Allow to warm to room temperature and stir for 12 hours.

-

HPLC Monitoring: Monitor the disappearance of Diester and appearance of Mono-ester. If Diester remains >10%, add 0.1 eq more LiOH.

-

Workup: Evaporate organic solvents under reduced pressure.

-

Dissolve the residue in water (50 mL). The unreacted diester will not dissolve; filter it off (recycle possible).[2]

-

Acidify the aqueous filtrate with 1M HCl to pH 2–3.

-

The target Mono-ester will precipitate as a white/pale solid.[2]

-

Filter, wash with water, and dry under vacuum at 50°C.

Process Workflow & Logic

Caption: Stepwise chemical transformation from raw materials to the specific metabolic standard.

Analytical Validation (Self-Validating System)[2]

To ensure the product is the Pyridine Mono-ester and not the DHP or Di-acid, verify these parameters:

| Technique | Expected Result (Pyridine Mono-Ester) | Differentiator vs. DHP |

| ¹H-NMR (DMSO-d₆) | No signal at ~9.0 ppm (NH).[2] No signal at ~5.0 ppm (C4-H).[2] | DHP shows strong NH and C4-H singlets.[2] |

| ¹H-NMR (Methyls) | Two singlets: ~2.5 ppm (Ring Methyls) and ~3.6 ppm (One OMe group).[2] | Diester shows integration for two OMe groups.[2] |

| MS (ESI) | [M+H]⁺ = 331.3 (Calculated MW: 330.29).[2] | DHP Diester MW is 346.[2]3. |

| Solubility | Soluble in aqueous bicarbonate (due to COOH).[2] | Diester is insoluble in aqueous base.[2] |

Safety & Handling

-

Nitro Compounds: 3-nitrobenzaldehyde and the product are potentially mutagenic.[2] Handle with double gloving.[2]

-

Oxidation: The reaction with HNO₃ generates NO₂ gas (toxic).[2] Must be performed in a high-flow fume hood.[2]

-

Storage: Store the final reference standard at -20°C, protected from light.

References

-

Hantzsch Synthesis & Nicardipine Intermediates

-

Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine... (EP0202625B1).[2] Describes the synthesis of the DHP diester core.

-

-

Metabolic Identification

-

Partial Hydrolysis Methodology

-

Oxidation of 1,4-Dihydropyridines

Sources

- 1. 5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | 74936-72-4 [chemicalbook.com]

- 2. 2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid monomethyl ester | C16H16N2O6 | CID 173322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 74936-72-4: 2,6-Dimethyl-4-(3-nitrophenyl)-1,4-dihydro… [cymitquimica.com]

- 4. Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | C17H16N2O6 | CID 529924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. The metabolism of nicardipine hydrochloride in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery, Chemistry, and Control Strategies[1]

Executive Summary

In the development and stability profiling of Nicardipine Hydrochloride, Related Compound 2 (CAS 64603-72-1) represents a critical intersection of two major degradation pathways: oxidative aromatization and ester hydrolysis. Also known as the Nicardipine Pyridine Monoacid , this impurity differs significantly from the standard pharmacopoeial impurities (USP Related Compounds A and B) in its physicochemical properties and formation kinetics.

This technical guide provides a comprehensive analysis of Related Compound 2, designed for pharmaceutical scientists requiring actionable data on its origin, detection, and mitigation.

Identity and Chemical Architecture

Unlike the primary pharmacopoeial impurities which represent single-step degradation events, Related Compound 2 is a "dual-stress" degradant. It possesses both the aromatized pyridine ring (characteristic of oxidative stress) and a free carboxylic acid moiety (characteristic of hydrolytic stress).

| Feature | Specification |

| Common Name | Nicardipine Related Compound 2 |

| Chemical Name | 5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid |

| CAS Number | 64603-72-1 |

| Molecular Formula | C₁₆H₁₄N₂O₆ |

| Molecular Weight | 330.29 g/mol |

| Core Structure | Pyridine (Aromatic) |

| Key Functional Groups | 3-Methyl Ester (Intact); 5-Carboxylic Acid (Hydrolyzed); 3-Nitrophenyl |

| Solubility Profile | High aqueous solubility at pH > 4.0 (due to free acid ionization); soluble in DMSO/Methanol.[1][][3][4] |

Distinction from Pharmacopoeial Impurities

Confusion often arises between internal coding and USP designations. The table below clarifies the position of Related Compound 2 relative to standard USP impurities.

| Impurity | USP Designation | CAS | Structure Type | Difference from Rel Comp 2 |

| Nicardipine Monoacid | Related Compound A | 74936-72-4 | Dihydropyridine | Has a reduced ring (DHP); Rel Comp 2 is oxidized. |

| Pyridine Analog | Related Compound B | 1216817-27-4 | Pyridine | Both esters intact; Rel Comp 2 has one hydrolyzed ester. |

| Related Compound 2 | Non-Pharmacopoeial | 64603-72-1 | Pyridine Acid | Oxidized ring + Hydrolyzed ester. |

Formation Pathways and Mechanism[4][6]

The discovery of Related Compound 2 is historically linked to the study of Nicardipine's instability under harsh environmental conditions. It forms via a convergence of photolytic oxidation and hydrolytic cleavage .

The Mechanistic Cascade

-

Oxidation (The Trigger): Exposure to UV light (or metabolic enzymes like CYP450 in vivo) drives the aromatization of the 1,4-dihydropyridine ring to a pyridine ring. This eliminates the chiral center and significantly alters the electron density of the molecule.

-

Hydrolysis (The Propagation): The bulky 2-[benzyl(methyl)amino]ethyl ester group at position 5 is sterically hindered but susceptible to acid/base hydrolysis. Once the ring is aromatized, the electronic environment changes, potentially altering the susceptibility of the ester groups to nucleophilic attack by water.

Diagram 1: The Dual-Pathway Formation of Related Compound 2

Caption: Convergence of oxidative and hydrolytic pathways leading to Related Compound 2. The primary route is often oxidation followed by hydrolysis.

Analytical Strategy: Detection and Separation

Detecting Related Compound 2 requires a specific Reverse Phase HPLC (RP-HPLC) strategy because its polarity differs vastly from the parent drug.

Polarity and Elution Order[5]

-

Nicardipine (Parent): Lipophilic (Late eluting).

-

USP Rel B (Pyridine Analog): Lipophilic (Late eluting, close to parent).

-

Related Compound 2: Hydrophilic/Polar (Early eluting).

-

Reasoning: The presence of the free carboxylic acid group at position 5 introduces significant polarity, especially at neutral or basic pH.

-

Recommended HPLC Protocol

To successfully separate Related Compound 2 from the "Monoacid" (Rel A) and the parent, a buffered mobile phase is essential to control the ionization of the carboxylic acid.

| Parameter | Condition | Rationale |

| Column | C18 or C8 (e.g., Inertsil ODS-3), 150 x 4.6 mm, 5 µm | Standard stationary phase for dihydropyridines. |

| Mobile Phase A | 10mM Potassium Phosphate Buffer (pH 4.5 - 5.0) | Controls ionization of the acid moiety on Rel Comp 2. |

| Mobile Phase B | Acetonitrile : Methanol (70:30) | Organic modifier for elution. |

| Gradient | 20% B to 80% B over 25 mins | Starts low to retain the polar Rel Comp 2, ramps up to elute Nicardipine. |

| Detection | UV 254 nm (Critical) | Warning: Dihydropyridines absorb at ~350nm. Pyridines (like Rel Comp 2) lose this band and absorb strongly in the UV range (230-260nm). Using 350nm will miss this impurity. |

| Flow Rate | 1.0 mL/min | Standard flow. |

Diagram 2: Logical Elution Order in RP-HPLC

Caption: Predicted elution order based on polarity. Related Compound 2 elutes early due to the carboxylic acid functionality.

Toxicology and Biological Relevance

While often categorized as a "degradation impurity," Related Compound 2 is also a documented metabolite in humans.

-

Loss of Efficacy: The aromatization of the dihydropyridine ring to a pyridine ring results in a complete loss of calcium channel blocking activity. The 1,4-dihydropyridine structure is essential for binding to the L-type calcium channel. Therefore, high levels of Related Compound 2 reduce the potency of the drug product.

-

Metabolic Pathway: In vivo, Nicardipine undergoes rapid first-pass metabolism.[6] One pathway involves the oxidation to the pyridine analog, followed by ester hydrolysis by esterases, yielding Related Compound 2 (and its isomers) which are then excreted in urine.

-

Safety Profile: As a metabolite, it is generally considered less toxic than novel synthetic impurities, but it must still be controlled under ICH Q3B(R2) thresholds for degradation products in the final dosage form.

References

-

USP Monograph: Nicardipine Hydrochloride. United States Pharmacopeia.[4][7][8][9][10][11] (Defines Related Compounds A and B).

-

Chemical Identity: this compound (CAS 64603-72-1).[1][4][8] ChemicalBook / TRC Standards. Link

-

Metabolism Study: Rush, W. R., et al. "The metabolism of nicardipine hydrochloride in healthy male volunteers." Xenobiotica 16.4 (1986): 341-349.[6] Link

-

Degradation Mechanism: Zheng, L., et al. "Reaction of Nicardipine with Nitrous Acid Produces Nicardipine Pyridine Analog..." ChemRxiv (2018). Link

-

Impurity Profiling: Nicardipine Impurities & USP Related Compounds. SynThink Chemicals.[12] Link

Sources

- 1. This compound | 64603-72-1 [chemicalbook.com]

- 3. IE80422B1 - Novel process for producing nicardipine hydrochloride and its novel intermediate compound - Google Patents [patents.google.com]

- 4. Nicardipine oxidation impurity | Axios Research [axios-research.com]

- 5. The metabolism and pharmacokinetics of nicardipine hydrochloride in man - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The metabolism of nicardipine hydrochloride in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. trungtamthuoc.com [trungtamthuoc.com]

- 8. This compound - CAS - 64603-72-1 | Axios Research [axios-research.com]

- 9. chemwhat.com [chemwhat.com]

- 10. uspnf.com [uspnf.com]

- 11. veeprho.com [veeprho.com]

- 12. synthinkchemicals.com [synthinkchemicals.com]

Biological Activity & Safety Assessment of Nicardipine Impurities: A Technical Review

Executive Summary

This technical guide analyzes the biological activity, pharmacological potency, and toxicological risks associated with the impurities of Nicardipine , a second-generation dihydropyridine (DHP) calcium channel blocker.

For drug development professionals, the critical insight lies in the structure-activity relationship (SAR) divergence: while the primary degradation pathway (oxidation to the pyridine analog) eliminates therapeutic efficacy, it introduces distinct toxicological considerations. Furthermore, the industry-wide scrutiny on nitrosamine impurities (ICH M7) requires a specific examination of the nicardipine tertiary amine structure, which recent regulatory assessments have deemed low-risk for direct N-nitrosation.

The Chemical Landscape: Degradation & Impurities

Nicardipine hydrochloride is chemically sensitive to light (photolysis), oxidation , and hydrolysis . The stability of the 1,4-dihydropyridine ring is the central determinant of both product quality and biological activity.

Key Impurities Identified (USP/EP)

| Impurity Name | Common Designation | Chemical Nature | Origin |

| Nicardipine Impurity A | Pyridine Analog (Dehydronicardipine) | Aromatized pyridine ring | Oxidation (Major Degradant) |

| Related Compound A | Monoacid Metabolite | Hydrolyzed ester | Hydrolysis / Metabolism |

| Photodegradants | Nitrosophenyl derivatives | Reduced nitro group | Photolysis (UV exposure) |

| Process Impurity | N-Benzyl-N-methylethanolamine | Reactive amine intermediate | Synthesis Precursor |

Structural Transformation Pathways

The following diagram illustrates the primary degradation vectors transforming the active pharmaceutical ingredient (API) into its impurities.

Figure 1: Primary degradation pathways of Nicardipine leading to pharmacologically distinct impurities.

Biological Impact Assessment

Pharmacological Potency: The "Pucker" Effect

The therapeutic mechanism of nicardipine relies on the 1,4-dihydropyridine (DHP) ring adopting a specific "puckered" or boat-like conformation. This shape allows high-affinity binding to the

-

Impurity A (Pyridine Analog): When the DHP ring oxidizes to a pyridine ring, the molecule becomes planar (aromatic).

-

Consequence: This planarization destroys the binding affinity. Experimental data consistently shows that the pyridine analog has negligible calcium channel blocking activity (<0.1% of parent potency).

-

Clinical Relevance: High levels of Impurity A result in a sub-potent drug product, leading to therapeutic failure in hypertensive emergencies.

-

Toxicological Profile & Genotoxicity (ICH M7)

While the impurities lose therapeutic potency, they must be evaluated for safety hazards.

A. Genotoxicity of Photodegradants

Nicardipine contains a nitro group (

-

Mechanism: Under UV light, the nitro group can be reduced to a nitroso group (

). -

Risk: Nitroso-aromatics are structural alerts for genotoxicity (mutagenicity) as they can interact with DNA after metabolic activation.

-

Control: Strict light protection is required not just to prevent potency loss, but to prevent the formation of potentially mutagenic nitroso-species.

B. The Nitrosamine Question (NDSRIs)

With the global regulatory focus on Nitrosamine Drug Substance Related Impurities (NDSRIs), Nicardipine has been scrutinized.

-

Hypothetical Impurity: N-Nitroso Nicardipine.[1]

-

Consensus: Nicardipine contains a tertiary amine . Direct nitrosation of a tertiary amine requires dealkylation (cleavage of a C-N bond) to form a secondary amine precursor, which is energetically unfavorable under standard storage conditions.

-

Regulatory Status: Recent assessments accepted by the FDA indicate that "N-nitroso nicardipine" cannot form directly due to the structural arrangement, classifying it as a low probability risk compared to drugs with secondary amine structures.

C. Process Impurity Toxicity

N-Benzyl-N-methylethanolamine is a synthetic intermediate.[2]

-

Activity: It is a known skin, eye, and respiratory irritant (Class 2 Skin Irritant).[3]

-

Systemic Toxicity: Unlike the DHP scaffold, it lacks specific cardiovascular pharmacology but poses general chemical toxicity risks if uncontrolled.

Experimental Framework: Assessing Biological Activity

To validate the safety and inactivity of these impurities, the following experimental workflow is recommended.

Protocol: Comparative Calcium Flux Assay (Potency Check)

Objective: Confirm that Impurity A (Pyridine) lacks calcium channel blocking activity compared to the parent.

Methodology:

-

Cell Line: HEK293 cells stably expressing human

channels. -

Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30 minutes at 37°C.

-

Compound Preparation:

-

Prepare Nicardipine (Parent) serial dilutions (0.1 nM to 10

M). -

Prepare Impurity A serial dilutions (up to 100

M).

-

-

Stimulation: Induce Ca

influx using KCl depolarization (e.g., 30 mM KCl). -

Measurement: Monitor fluorescence intensity using a FLIPR (Fluorometric Imaging Plate Reader) system.

-

Analysis: Calculate

values.-

Acceptance Criteria: Parent

should be in the nanomolar range. Impurity A should show no significant inhibition at therapeutic concentrations (

-

Protocol: Genotoxicity Screening (Ames Test)

Objective: Assess mutagenic potential of photodegradants or process impurities.

Methodology:

-

Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2uvrA.

-

Activation: Perform assay +/- S9 metabolic activation fraction (rat liver homogenate).

-

Dosing: Treat bacteria with impurity concentrations up to 5 mg/plate (limit dose).

-

Readout: Count revertant colonies after 48-72 hours.

-

Interpretation: A 2-fold increase in colony count over solvent control indicates a positive mutagenic signal (Structural Alert Confirmation).

Risk Mitigation & Control Strategy

Summarized below are the control limits and strategies based on the biological activity profile.

| Impurity | Biological Risk | Control Strategy | Regulatory Limit (Example) |

| Impurity A | Loss of Efficacy (Inactive) | Antioxidants, Inert Atmosphere | NMT 2.0 - 2.5% (Widened based on low toxicity) |

| Photodegradants | Potential Genotoxicity (Nitroso) | Amber Glass, Light Protection | Controlled as Unspecified Impurities (<0.10%) |

| Process Amines | Irritation / General Toxicity | Purge during crystallization | NMT 0.15% (ICH Q3A) |

Safety Assessment Workflow

The following decision tree outlines the logic for qualifying a new nicardipine impurity.

Figure 2: Workflow for the safety qualification of nicardipine impurities based on ICH M7 guidelines.

References

-

European Pharmacopoeia (Ph. Eur.) . Nicardipine Hydrochloride Monograph 10.0. Strasbourg, France: EDQM.

-

United States Pharmacopeia (USP) . Nicardipine Hydrochloride Injection Monograph: Revision Bulletin. Rockville, MD: USP Convention.

-

International Conference on Harmonisation (ICH) . Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.

-

Sorkin, E. M., & Clissold, S. P. (1987). Nicardipine: A Review of its Pharmacodynamic and Pharmacokinetic Properties. Drugs, 33(4), 296–345.

-

Veeprho . Nicardipine Pyridine Analog Impurity Data.

-

SynZeal . Nicardipine EP Impurity A Characterization.

Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicardipine, a dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina.[1] Its therapeutic efficacy is intrinsically linked to its purity. The presence of impurities, arising from synthesis, degradation, or storage, can impact the safety and effectiveness of the final drug product.[2] This guide provides a comprehensive review of a key impurity, Nicardipine Related Compound 2, also identified as Nicardipine Dehydro Carboxylic Acid Impurity.

This document will delve into the chemical and physical properties of this compound, explore its formation pathways, detail analytical methodologies for its detection and quantification, and discuss its potential pharmacological and toxicological significance. A clear distinction will also be made between this compound and another impurity, designated as Nicardipine Impurity 2, to prevent ambiguity in research and quality control.

Chemical and Physical Properties

This compound is chemically known as 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic Acid Monomethyl Ester. It is a pyridine derivative, which distinguishes it from the dihydropyridine structure of the active pharmaceutical ingredient, nicardipine.

| Property | Value | Source |

| CAS Number | 64603-72-1 | [3] |

| Molecular Formula | C₁₆H₁₄N₂O₆ | [3] |

| Molecular Weight | 330.29 g/mol | [3] |

| IUPAC Name | 5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid | [3] |

| Synonyms | Nicardipine Dehydro Carboxylic Acid Impurity, Nicardipine Pyridine Monoacid Impurity | [3] |

| Melting Point | 196-198 °C | [1] |

| Boiling Point | 475.2±45.0 °C (Predicted) | [1] |

| Density | 1.360±0.06 g/cm³ (Predicted) | [1] |

Synthesis and Formation

This compound is primarily formed through the oxidation of a key intermediate in the synthesis of nicardipine. The synthesis of nicardipine often involves the Hantzsch dihydropyridine synthesis, which produces a dihydropyridine ring structure.[4][5] This dihydropyridine ring is susceptible to oxidation, leading to the formation of the more stable aromatic pyridine ring found in this compound.

This oxidation can occur during the synthesis of nicardipine if oxidizing agents are present or if the reaction conditions are not carefully controlled. It can also be a degradation product, forming over time with exposure to light, heat, or oxidative stress.[6]

Sources

- 1. ukaazpublications.com [ukaazpublications.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. uspnf.com [uspnf.com]

- 4. EP0202625A2 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(N-benzyl-N-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt - Google Patents [patents.google.com]

- 5. apicule.com [apicule.com]

- 6. lupinepublishers.com [lupinepublishers.com]

Methodological & Application

This Application Note provides a definitive protocol for the quantitative analysis of Nicardipine Related Compound 2 , identified as the Pyridine Monoacid Impurity (CAS 64603-72-1).

Unlike the standard USP impurities (A, B, C, D), this compound represents a "double degradation" product—resulting from both oxidation of the dihydropyridine ring and hydrolysis of the ester function. Its analysis requires specific chromatographic conditions to distinguish it from the closely eluting Nicardipine Related Compound A (the un-oxidized monoacid) and Related Compound B (the un-hydrolyzed pyridine analog).

Introduction & Chemical Context

Nicardipine Hydrochloride is a dihydropyridine (DHP) calcium channel blocker susceptible to two primary degradation pathways: photo-oxidation (aromatization of the DHP ring) and ester hydrolysis (acid/base catalyzed).

This compound is the intersection of these two pathways. It is critical to monitor because its presence indicates significant stress on the formulation (both oxidative and hydrolytic).

| Compound | Common Name | Chemical Classification | CAS Number |

| Nicardipine | API | 1,4-Dihydropyridine diester | 55985-32-5 |

| Rel.[1][2][][4][][6][7][8] Comp. A (USP) | Monoacid Impurity | 1,4-Dihydropyridine monoacid | 74936-72-4 |

| Rel.[] Comp. B (USP) | Pyridine Analog | Pyridine diester | 59875-58-0 |

| Rel.[] Comp. 2 | Pyridine Monoacid | Pyridine monoacid | 64603-72-1 |

Degradation Pathway Visualization

The following diagram illustrates the formation of Related Compound 2. Note that it lacks the characteristic 350–360 nm absorbance band of the parent DHP, making wavelength selection critical.

Figure 1: Degradation pathways leading to this compound.[][7][8]

Analytical Method Development Strategy

Critical Separation Challenge

The separation of Related Compound 2 is challenging because it possesses an acidic functionality (like Rel. Comp. A) but a pyridine core (like Rel.[] Comp. B).

-

Challenge 1 (Selectivity): It elutes near Related Compound A due to similar polarity (both are carboxylic acids).

-

Challenge 2 (Detection): Unlike Nicardipine (which is yellow and absorbs at ~354 nm), Related Compound 2 is colorless and has negligible absorbance above 300 nm. You must use a lower UV wavelength (237 nm or 254 nm).

Method Selection: Reversed-Phase Ion-Suppression

To ensure sharp peak shape for the acidic Related Compound 2, the mobile phase pH must be controlled below the pKa of the carboxylic acid (approx. pKa ~4.5). We utilize a pH 3.5 buffer to suppress ionization, increasing retention and resolution on a C18 column.

Detailed Experimental Protocol

Reagents & Equipment

-

Instrument: HPLC/UPLC with PDA or UV-Vis detector (cooled autosampler recommended).

-

Column: Inertsil ODS-3V (4.6 x 150 mm, 5 µm) or equivalent C18 column with high carbon load.

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Potassium Dihydrogen Phosphate (KH₂PO₄), Orthophosphoric Acid (85%).

-

Reference Standard: this compound (CAS 64603-72-1), >95% purity.[][]

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Mobile Phase A | 20 mM Phosphate Buffer (pH 3.5) | Suppresses acid ionization for peak sharpness. |

| Mobile Phase B | Acetonitrile : Methanol (90:10) | Methanol modifies selectivity for pyridine rings. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |

| Column Temp. | 35°C | Improves mass transfer and reproducibility. |

| Detection | UV 237 nm | CRITICAL: The pyridine ring has a strong max here. Do not use 354 nm. |

| Injection Volume | 10 - 20 µL | Dependent on sensitivity requirements (LOQ). |

| Run Time | 25 minutes | Sufficient to elute the late-eluting bis-analogs if present. |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 65 | 35 | Equilibration |

| 15.0 | 40 | 60 | Elution of Impurities |

| 20.0 | 20 | 80 | Wash |

| 21.0 | 65 | 35 | Return to Initial |

| 25.0 | 65 | 35 | Re-equilibration |

Standard & Sample Preparation

-

Diluent: Mobile Phase A : Acetonitrile (50:50).

-

Stock Standard Solution: Dissolve 2.5 mg of this compound in 25 mL of Diluent (100 µg/mL). Sonicate to ensure complete dissolution.

-

Working Standard: Dilute Stock to 5.0 µg/mL (0.5% level relative to a 1 mg/mL sample).

-

Sample Solution: Dissolve Nicardipine API or formulation powder equivalent to 50 mg Nicardipine in 50 mL Diluent (1000 µg/mL).

Method Validation (Self-Validating System)

This protocol is designed to be self-validating. The following acceptance criteria confirm the system is functioning correctly before data is reported.

System Suitability Criteria

-

Resolution (Rs): Inject a mixture of Nicardipine and Related Compound 2. Rs > 2.0 is required.[7][8]

-

Note: Related Compound 2 typically elutes before Nicardipine due to the polar carboxylic acid group.

-

-

Tailing Factor: NMT 1.5 for the Related Compound 2 peak.

-

Precision: %RSD of 6 replicate injections of the Working Standard must be < 2.0%.

Linearity & Range

-

Range: 0.05 µg/mL (LOQ) to 15 µg/mL (150% of limit).

-

Acceptance: Correlation coefficient (R²) > 0.999.

Workflow Diagram

Figure 2: Analytical workflow for the quantification of this compound.

Troubleshooting & Scientific Insight

Why 237 nm?

Researchers often mistakenly use the standard Nicardipine assay wavelength (350-360 nm) for impurity profiling.

-

Nicardipine (DHP): Extended conjugation allows absorption in the visible region (yellow color).

-

Related Compound 2 (Pyridine): The aromatization of the ring breaks this extended conjugation. The molecule becomes colorless and transparent at 350 nm. Using 350 nm will result in a "False Negative" for this impurity. You must use the UV region (237 nm) where the pyridine ring absorbs strongly.

Peak Splitting

If Related Compound 2 appears as a split or broad peak, the mobile phase pH is likely too close to the pKa of the carboxylic acid (approx 4.5).

-

Solution: Lower the buffer pH to 3.2 - 3.5 to ensure the acid is fully protonated (neutral form), which interacts more predictably with the C18 stationary phase.

References

-

United States Pharmacopeia (USP) . Nicardipine Hydrochloride Monograph. USP-NF 2023. Link

-

European Pharmacopoeia (Ph. Eur.) . Nicardipine Hydrochloride. 10th Edition. Link

-

ChemicalBook . This compound (CAS 64603-72-1) Product Data. Link

-

Clearsynth . Nicardipine Impurity Profiling and Standards. Link

-

Bhaskar, P., et al. "Nicardipine: Concise Review on Analytical Techniques." Lupine Publishers, 2019. Link

Sources

An Application Note for the Sensitive and Robust Quantification of Nicardipine and Related Compounds in Human Plasma using LC-MS/MS

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, field-tested guide for the quantitative analysis of nicardipine and its principal metabolites in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Nicardipine, a dihydropyridine calcium channel blocker, is widely prescribed for the management of hypertension and angina.[1][2] Its therapeutic efficacy is closely linked to plasma concentrations, necessitating a highly sensitive and specific bioanalytical method for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This application note details a complete workflow, from sample preparation to method validation, grounded in established scientific principles and regulatory standards to ensure data integrity and reliability.

Introduction: The Analytical Imperative for Nicardipine

Nicardipine acts primarily on vascular smooth muscle, causing vasodilation and a subsequent reduction in blood pressure.[3] It undergoes extensive first-pass metabolism in the liver, primarily mediated by the CYP3A4 enzyme system, leading to low oral bioavailability (around 35-40%).[4] The primary metabolic pathway is the oxidation of the dihydropyridine ring to a pyridine analogue (a major metabolite), alongside other oxidative processes.[4] Given its rapid metabolism and short half-life of 2 to 4 hours, a robust analytical method is crucial for accurately characterizing its pharmacokinetic profile.[3][5]

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its unparalleled sensitivity, specificity, and high throughput.[6][7] This method allows for the precise quantification of a parent drug and its metabolites, even at the low ng/mL concentrations typically observed in clinical samples.[1][8] The protocol herein is designed to be a self-validating system, incorporating best practices that align with international regulatory guidelines, such as the ICH M10 on Bioanalytical Method Validation.[9][10]

Experimental Design: Materials and Methods

Chemicals and Reagents

-

Standards: Nicardipine hydrochloride (≥98% purity), Nicardipine Pyridine Analog (major metabolite, ≥95% purity), and Nimodipine (Internal Standard, IS, ≥98% purity).

-

Solvents: HPLC or LC-MS grade acetonitrile, methanol, and formic acid. Ultrapure water (18.2 MΩ·cm).

-

Biological Matrix: Drug-free, K2-EDTA human plasma, sourced from at least six unique donors for validation purposes.

-

Consumables: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials with inserts, analytical balance, volumetric flasks, and pipettes.

-

Rationale for Internal Standard (IS) Selection: Nimodipine is selected as the internal standard due to its structural similarity to nicardipine (both are dihydropyridine derivatives) and its comparable chromatographic and ionization behavior. This ensures that it effectively compensates for variations during sample preparation and analysis. An isotopically labeled standard (e.g., Nicardipine-d3) is the ideal choice but can be cost-prohibitive; Nimodipine offers a reliable and accessible alternative.

Instrumentation

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of delivering accurate gradients at flow rates between 0.4-0.6 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source.

-

Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended for optimal separation.[11]

Protocol I: Plasma Sample Preparation via Protein Precipitation

Protein precipitation is chosen for its simplicity, speed, and effectiveness in removing the majority of proteinaceous interferences from the plasma matrix, making it ideal for high-throughput analysis.[7]

Step-by-Step Protocol:

-

Thawing and Vortexing: Thaw frozen plasma samples and quality controls (QCs) to room temperature. Vortex gently for 15 seconds to ensure homogeneity.

-

Aliquoting: Transfer 100 µL of plasma into a clean 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 25 µL of the internal standard working solution (Nimodipine in 50:50 methanol:water) to each tube, except for blank matrix samples.

-

Precipitation: Add 300 µL of cold acetonitrile to each tube. The 3:1 ratio of organic solvent to plasma ensures efficient protein removal.

-

Vortexing: Cap the tubes and vortex vigorously for 60 seconds to facilitate complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.

-

Supernatant Transfer: Carefully aspirate 200 µL of the clear supernatant and transfer it to a clean autosampler vial. Avoid disturbing the protein pellet.

-

Injection: The sample is now ready for injection into the LC-MS/MS system.

Protocol II: LC-MS/MS Analytical Method

This method is optimized for a short run time while achieving baseline separation of nicardipine from its major pyridine metabolite and endogenous plasma components.

Liquid Chromatography Parameters

The use of formic acid in the mobile phase is critical as it aids in the protonation of the analytes in the positive ion mode, significantly enhancing the MS signal.[1][8]

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm)[11] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | 0-0.5 min (10% B), 0.5-3.0 min (10-90% B), 3.0-3.5 min (90% B), 3.5-3.6 min (90-10% B), 3.6-5.0 min (10% B) |

| Total Run Time | 5.0 minutes[8] |

Mass Spectrometry Parameters

Detection is performed in the positive ion electrospray (ESI+) mode using Multiple Reaction Monitoring (MRM) for maximum sensitivity and specificity. The MRM transitions are selected based on the most stable and abundant precursor-product ion pairs.

| Parameter | Recommended Setting |

| Ionization Mode | Heated Electrospray Ionization (HESI), Positive |

| Capillary Voltage | 3500 V |

| Source Temperature | 325°C |

| Nebulizer Gas | 20 psi |

| Drying Gas Flow | 10 L/min |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| Nicardipine (Quantifier) | 480.2 | 297.1 | 150 | 22 |

| Nicardipine (Qualifier) | 480.2 | 358.2 | 150 | 18 |

| Nicardipine Pyridine Analog | 478.2 | 297.1 | 150 | 25 |

| Nimodipine (IS) | 419.2 | 343.2 | 150 | 15 |

Note: The precursor ion for nicardipine corresponds to its [M+H]+ adduct.[8] Product ions and collision energies should be optimized empirically on the specific instrument being used.

Protocol III: Bioanalytical Method Validation

A full method validation must be conducted to demonstrate that the analytical method is reliable and suitable for its intended purpose.[10] The validation protocol should be designed in accordance with the ICH M10 Bioanalytical Method Validation guideline.[9][12]

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation experiments and their standard acceptance criteria for chromatographic assays.[13]

| Validation Parameter | Purpose | Key Experiments & Acceptance Criteria |

| Selectivity & Specificity | To ensure the method can differentiate the analyte and IS from endogenous matrix components.[13] | Analyze ≥6 blank matrix sources. Response at the retention time of the analyte should be ≤20% of the LLOQ response. Response for the IS should be ≤5% of the IS response in the LLOQ sample. |

| Linearity & Range | To define the concentration range over which the method is accurate and precise. | Analyze a calibration curve with a blank, a zero standard, and ≥6 non-zero standards. A linear regression (1/x² weighting) is typically used. The correlation coefficient (r²) should be ≥0.99. |

| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.[8] | Analyte response must be ≥5 times the blank response. Accuracy should be within 80-120% of the nominal value, and precision (CV%) should be ≤20%. |

| Accuracy & Precision | To determine the closeness of measured values to the nominal value and the degree of scatter. | Analyze Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations (n=6 per level) in at least three separate runs. Accuracy: Mean concentration should be within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV%) should be ≤15% (≤20% at LLOQ). |

| Matrix Effect | To assess the impact of co-eluting matrix components on analyte ionization. | Analyze analyte post-extraction spiked into blank matrix extracts from ≥6 sources. Compare response to that of a pure solution. The IS-normalized matrix factor CV% should be ≤15%. |

| Recovery | To determine the efficiency of the extraction process. | Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples at three QC levels. Recovery should be consistent and reproducible. |

| Stability | To ensure the analyte is stable throughout the sample lifecycle.[12] | Freeze-Thaw Stability: After ≥3 cycles. Bench-Top Stability: At room temperature for an expected duration. Long-Term Stability: Stored at -70°C or below. Post-Preparative Stability: In the autosampler. Analyte concentration must remain within ±15% of the baseline value. |

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and specific protocol for the simultaneous quantification of nicardipine and its primary pyridine metabolite in human plasma. The streamlined protein precipitation sample preparation allows for high throughput, while the optimized chromatographic and mass spectrometric conditions ensure excellent analytical performance with a short 5-minute run time. Adherence to the comprehensive validation protocol, grounded in ICH M10 guidelines, will ensure that the data generated is reliable and defensible for regulatory submissions, making this method highly suitable for demanding applications in clinical pharmacology and drug development.

References

-

International Journal of Pharmaceutical Research and Applications. (n.d.). Development and Validation of Rp-Hplc Method for Estimation of Nicardipine (Anti-Hypertensive) Drug. Retrieved from [Link]

-

Patsnap. (2024). ICP-MS vs LC-MS for Metabolomics: Which Shines in Specificity and Sensitivity?. Patsnap Eureka. Retrieved from [Link]

-

Graham, D. J., Dow, R. J., Freedman, D., Mroszczak, E., & Ling, T. (1984). Pharmacokinetics of nicardipine following oral and intravenous administration in man. Postgraduate Medical Journal, 60 Suppl 4, 7–10. Retrieved from [Link]

-

El-Gindy, A., El-Yazby, F., & Maher, M. M. (2009). A simple method for nicardipine hydrochloride quantification in plasma using solid-phase extraction and reversed-phase high-performance liquid chromatography. Journal of AOAC International, 92(1), 145–151. Retrieved from [Link]

-

ThaiJo. (n.d.). Determination of amlodipine in human plasma by electrospray ionization LC-MS/MS method: validation and its stability studies. Retrieved from [Link]

-

Bhosale, V., et al. (2023). DEVELOPMENT AND VALIDATION OF LC-MS/MS METHOD FOR QUANTIFICATION OF AMLODIPINE AND TELMISARTAN IN HUMAN PLASMA USING ETHYL ACETATE EXTRACTION AND MRM DETECTION. European Chemical Bulletin. Retrieved from [Link]

-

Giorgetti, R., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Medicina, 57(11), 1242. Retrieved from [Link]

-

Qi, M., Wang, P., & Jin, X. (2006). Liquid chromatography-mass spectrometry method for the determination of nicardipine in human plasma. Journal of Chromatography B, 830(1), 81-85. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2020). LC-MS/MS Method Development and Validation for the Determination of Nifedipine in Human Plasma. Retrieved from [Link]

-

Medinfo Galway. (n.d.). Nicardipine Intravenous Infusion for Adults. Retrieved from [Link]

-

AlGhannam, S. M., & Olayan, A. M. (2014). LC-MS spectrum of nicardipine solution (10 lg/mL) in methanolic... [Image]. ResearchGate. Retrieved from [Link]

-

European Medicines Agency. (n.d.). Annex III Summary of Product Characteristics and Package Leaflet. Retrieved from [Link]

-

Medical Essence. (2023, November 4). Pharmacology of Nicardipine ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects [Video]. YouTube. Retrieved from [Link]

-

Derayea, S. M. (2019). Nicardipine: Concise Review on Analytical Techniques. Lupine Publishers. Retrieved from [Link]

-

Yamasaki, T., et al. (2009). Microdose clinical trial: quantitative determination of nicardipine and prediction of metabolites in human plasma. Yakugaku Zasshi, 129(3), 337-344. Retrieved from [Link]

-

International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Retrieved from [Link]

-

Al-Ghannam, S. M. (2014). High-performance liquid chromatographic method for the determination of nicardipine in pure, pharmaceutical preparations and plasma and its application to pharmacokinetics in humans. ResearchGate. Retrieved from [Link]

-

Higuchi, S., & Kawamura, S. (1981). Specific determination of plasma nicardipine hydrochloride levels by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 223(2), 341-349. Retrieved from [Link]

-

Dow, R. J. (1984). The metabolism and pharmacokinetics of nicardipine hydrochloride in man. British Journal of Clinical Pharmacology, 18(Suppl 1), 103S–110S. Retrieved from [Link]

-

European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Nicardipine-impurities. Retrieved from [Link]

-

Taylor & Francis Online. (2024). Clinical pharmacokinetics and pharmacodynamics of nicardipine; a systematic review. Retrieved from [Link]

-

International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

-

Baratam, S. R. (2018). DETERMINATION OF NIFEDIPINE IN HUMAN PLASMA BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY AND ITS VALIDATION. ResearchGate. Retrieved from [Link]

-

Expert Opinion on Drug Metabolism & Toxicology. (2024). Clinical pharmacokinetics and pharmacodynamics of nicardipine; a systematic review. Retrieved from [Link]

-

ResearchGate. (n.d.). Method development and validation of Nicardipine Hydrochloride injection and its related substances by RP-HPLC. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

-

PubMed. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. Retrieved from [Link]

-

Veeprho. (n.d.). Nicardipine Impurities and Related Compound. Retrieved from [Link]

-

European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Determination of Amlodipine in Human Plasma by LC-MS/MS and Its Bioequivalence Study in Healthy Chinese Subjects. Retrieved from [Link]

-

KCAS. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

Sources

- 1. lupinepublishers.com [lupinepublishers.com]

- 2. Specific determination of plasma nicardipine hydrochloride levels by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Pharmacokinetics of nicardipine following oral and intravenous administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ICP-MS vs LC-MS for Metabolomics: Which Shines in Specificity and Sensitivity? [eureka.patsnap.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Liquid chromatography-mass spectrometry method for the determination of nicardipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. database.ich.org [database.ich.org]

- 11. mdpi.com [mdpi.com]

- 12. database.ich.org [database.ich.org]

- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]

An In-Depth Guide for Researchers and Drug Development Professionals

This comprehensive application note provides a detailed protocol for the preparation of Nicardipine Related Compound 2 samples for analytical testing. As a critical impurity and reference standard in the quality control of Nicardipine, a potent calcium channel blocker, ensuring the accuracy and reproducibility of its quantification is paramount. This guide, designed for researchers, scientists, and drug development professionals, moves beyond a simple recitation of steps to explain the scientific rationale behind each procedural choice, thereby fostering a deeper understanding and promoting methodological robustness.

Introduction: The Significance of this compound

Nicardipine is a dihydropyridine calcium channel blocker widely used in the management of hypertension and angina.[1] The synthesis and storage of Nicardipine can lead to the formation of several related compounds, which are considered impurities. Regulatory bodies mandate the strict monitoring and control of these impurities to ensure the safety and efficacy of the final drug product. This compound, with the molecular formula C₁₆H₁₄N₂O₆ and a molecular weight of 330.3, is a key related substance that must be accurately identified and quantified.[2] This protocol outlines the best practices for the preparation of this compound samples, primarily for analysis by High-Performance Liquid Chromatography (HPLC), a common analytical technique for this purpose.[3]

Foundational Principles: Ensuring Analytical Integrity

The primary goal of any sample preparation protocol is to present the analyte to the instrument in a form that is compatible with the analytical method and that accurately reflects its concentration in the original sample. For this compound, this involves careful consideration of solubility, stability, and potential interferences.

Solubility and Solvent Selection

Nicardipine and its related compounds exhibit specific solubility profiles. Nicardipine hydrochloride, the common salt form of the active pharmaceutical ingredient (API), is freely soluble in methanol and sparingly soluble in ethanol.[4] While specific solubility data for this compound is not as widely published, its structural similarity to nicardipine suggests that similar organic solvents will be effective. The choice of diluent is critical to ensure complete dissolution of the analyte without causing degradation. A mixture of an organic solvent and an aqueous buffer is often employed to match the mobile phase composition, thereby improving peak shape and reproducibility in HPLC analysis.[2][5]

Stability Considerations

Nicardipine is known to be sensitive to light and can degrade under certain pH conditions.[4][6] Forced degradation studies have shown that nicardipine is unstable in alkaline conditions.[6] Therefore, all solutions should be protected from light, and the pH of the diluent should be controlled, typically in the acidic to neutral range, to prevent degradation of both the parent compound and its related substances. The United States Pharmacopeia (USP) monograph for Nicardipine Hydrochloride Injection notes that sample solutions in methanol are stable for about 42 hours when stored at 10°C.[7][8][9]

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for the preparation of this compound samples for HPLC analysis.

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. ijprajournal.com [ijprajournal.com]

- 3. lupinepublishers.com [lupinepublishers.com]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. ijcrt.org [ijcrt.org]

- 6. researchgate.net [researchgate.net]

- 7. uspnf.com [uspnf.com]

- 8. uspnf.com [uspnf.com]

- 9. trungtamthuoc.com [trungtamthuoc.com]

Methodology: High-Performance Liquid Chromatography (RP-HPLC) with UV Detection Document ID: AN-NIC-VAL-002 Version: 2.1 (ICH Q2(R2) Compliant)[1][2]

Executive Summary & Scientific Rationale

The Challenge: Dihydropyridine Instability

Nicardipine Hydrochloride is a 1,4-dihydropyridine (DHP) calcium channel blocker.[1][2] The defining stability challenge for this class of molecules is the aromatization of the DHP ring.[1][2] Under exposure to light (photolytic degradation) or oxidative stress, the 1,4-dihydropyridine ring oxidizes to a pyridine analog.[1][2]

For the purpose of this protocol, Nicardipine Related Compound 2 is treated as the Pyridine Analog Impurity (often designated as Impurity A or B in various pharmacopeias, or specifically dehydronicardipine).[1][2] This impurity is structurally similar to the API but possesses a fully aromatic pyridine ring, significantly altering its UV absorption profile and hydrophobicity.[1][2]

Mechanistic Separation Strategy

The separation relies on the difference in

-

Stationary Phase: A C18 (Octadecylsilane) column provides the necessary hydrophobic interaction.[1][2]

-

Mobile Phase Chemistry: The pyridine impurity is generally less basic and slightly more hydrophobic than the parent DHP due to the loss of the hydrogen on the nitrogen and the planar aromatic structure.[1][2]

-

Detection Physics: While Nicardipine has a UV max ~237 nm, the aromatized "Related Compound 2" exhibits a bathochromic shift.[2] A compromise wavelength (typically 235-254 nm) or a diode array scan is required to ensure adequate sensitivity for the impurity without saturating the API signal.[1][2]

Chemical & Reagent Specifications

Target Analyte Profile

-

Chemical Nature: Aromatized Pyridine derivative of Nicardipine.[1][2]

-

Critical Quality Attribute (CQA): Must be controlled to < 0.15% (or strictly per specific monograph limits).

Reagents & Standards

| Reagent | Grade | Purpose |

| Nicardipine HCl Standard | USP Reference Standard | API Quantitation |

| This compound | Certified Secondary Standard | Impurity Marker |

| Acetonitrile (ACN) | HPLC Gradient Grade | Organic Modifier |

| Potassium Dihydrogen Phosphate | ACS Reagent | Buffer System |

| Perchloric Acid / Orthophosphoric Acid | Trace Metal Grade | pH Adjustment |

| Water | Milli-Q (18.2 MΩ[1][2][3]·cm) | Solvent Base |

Experimental Protocol: Method Conditions

Chromatographic Conditions

-

Column: Inertsil ODS-3V or equivalent C18,

, -

Column Temperature:

(Thermostatted). -

Flow Rate:

. -

Injection Volume:

. -

Detection: UV @ 237 nm (Reference bw: 360 nm if utilizing DAD).[1][2]

-

Run Time:

retention time of Nicardipine (~25-30 minutes).[1][2]

Mobile Phase Preparation

Buffer (pH 3.5):

-

Dissolve

of -

Add

of Triethylamine (TEA) to improve peak shape (reduce tailing of the basic nitrogen).[1][2] -

Adjust pH to

with dilute Orthophosphoric Acid.[1][2][4] -

Filter through

Nylon membrane.[1][2][4]

Mobile Phase Mix:

-

Combine Buffer : Acetonitrile : Methanol in a ratio of 50 : 35 : 15 (v/v/v).[1][2]

-

Note: The addition of Methanol modulates selectivity specifically for the pyridine impurity relative to the main peak.[2]

Validation Protocol (ICH Q2(R2) Aligned)

This section details the specific experiments required to validate the method for Related Compound 2 .

Specificity (Stress Testing)

Objective: Prove the method can resolve Related Compound 2 from the API and other degradants. Procedure:

-

Prepare a "Spiked Sample": Nicardipine (

) spiked with Related Compound 2 ( -

Perform Forced Degradation :

-

Acceptance Criteria:

Linearity & Range

Objective: Demonstrate proportional response for the impurity. Procedure:

-

Target Concentration:

of API concentration (Nominal Impurity Level). -

Prepare 6 levels: LOQ, 50%, 80%, 100%, 120%, and 150% of the target concentration.[2]

-

Acceptance Criteria:

Accuracy (Recovery)

Objective: Verify no matrix interference prevents impurity quantification. Procedure:

-

Spike Nicardipine drug product (placebo matrix) with Related Compound 2 at three levels:

-

Prepare in triplicate.

-

Acceptance Criteria:

Precision (Repeatability & Intermediate)

Procedure:

-

System Precision: 6 injections of Standard Solution. (RSD

).[1][2][6] -

Method Precision: 6 independent preparations of sample spiked with Related Compound 2 at the limit level.

-

Acceptance Criteria:

Limit of Detection (LOD) & Quantitation (LOQ)

Method: Signal-to-Noise (S/N) Approach.[1][2]

-

Inject progressively dilute standards of Related Compound 2.[1][2]

-

LOD: Concentration resulting in S/N

. -

LOQ: Concentration resulting in S/N

. -

Verification: Inject LOQ solution 6 times. RSD must be

.[1][2]

Visualizations

Validation Workflow Logic

This diagram illustrates the sequential dependency of validation parameters. You cannot claim Accuracy without first establishing Specificity and Linearity.[1][2]

Figure 1: Sequential logic flow for analytical method validation according to ICH Q2(R2) guidelines.

Nicardipine Degradation Pathway (The "Related Compound 2" Origin)

Understanding the chemistry is vital for the "Specificity" phase.[1][2] The primary degradation path is oxidation.[1][2]

Figure 2: Mechanistic pathway of Nicardipine degradation into the Pyridine Analog (Related Compound 2).[1][2]

Critical Analysis & Troubleshooting

Robustness Assessment

During validation, you must deliberately vary parameters to ensure method reliability.

-

pH Variation:

units.[1][2] Impact: High impact on Nicardipine retention due to the tertiary amine.[1][2] -

Temperature:

. Impact: Changes in mass transfer kinetics can affect the resolution ( -

Flow Rate:

. Impact: Retention time shift; check if impurity co-elutes with placebo peaks.[2]

Common Failure Modes

-

Peak Tailing: Nicardipine is basic.[1][2] If tailing factor

, increase the Triethylamine (TEA) concentration in the buffer or lower the pH slightly (ensure pH is < pKa of silanols).[1][2] -

Co-elution: If Related Compound 2 merges with the main peak, reduce the Methanol ratio and increase the Buffer ratio to increase retention and separation efficiency.

References

-

ICH Harmonised Tripartite Guideline. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

-